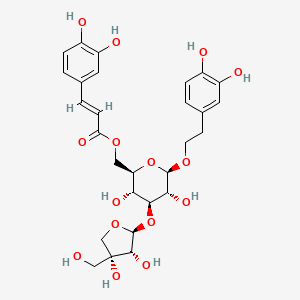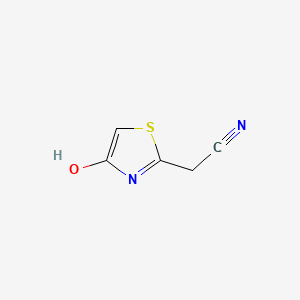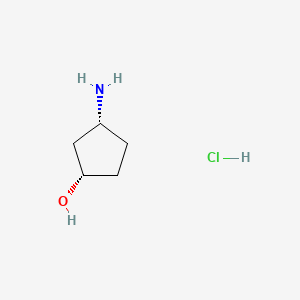
Spiciferone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiciferone C is a natural product found in Curvularia spicifera with data available.
Aplicaciones Científicas De Investigación
Phytotoxic Properties
Spiciferone C, along with its derivatives, has been identified for its phytotoxic properties. Nakajima et al. (1993) discovered that spiciferones, including spiciferone C, are produced by the fungus Cochliobolus spicifer and contribute to leaf spot disease in wheat. The study highlighted the essential role of specific functional groups in spiciferone A for its phytotoxicity, and by extension, this suggests similar roles for spiciferone C (Nakajima, Fujimoto, Kimura, & Hamasaki, 1993).
Biosynthetic Pathway
The biosynthesis of spiciferone C, along with spiciferone A and spicifernin, was explored in a study by Nakajima et al. (1993). Through incorporation experiments, they proposed a common precursor for these compounds, highlighting a unique biosynthetic pathway involving a C-C bond cleavage by retroaldol condensation (Nakajima, Fujimoto, Matsumoto, & Hamasaki, 1993).
Stereochemical Analysis
The absolute stereochemistry of spiciferones, including spiciferone C, was determined in a study by Nakajima et al. (1994). This research provided insights into the stereochemical nature of these compounds, which is crucial for understanding their biological activity (Nakajima, Fukuyama, Fujimoto, Baba, & Hamasaki, 1994).
Comparison of Toxicity Among Derivatives
In another study by Nakajima et al. (1991), spiciferone C was compared with other spiciferone derivatives for their phytotoxic effects. This study provided comparative insights into the varying degrees of toxicity of these compounds (Nakajima, Hamasaki, Kohno, & Kimura, 1991).
Propiedades
Número CAS |
137181-63-6 |
|---|---|
Nombre del producto |
Spiciferone C |
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.278 |
Nombre IUPAC |
8-ethyl-3-(hydroxymethyl)-2,8-dimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-14(3)11(16)6-5-9-12(17)10(7-15)8(2)18-13(9)14/h5-6,15H,4,7H2,1-3H3 |
Clave InChI |
JUWRYWAZYBSNCI-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)CO)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)


